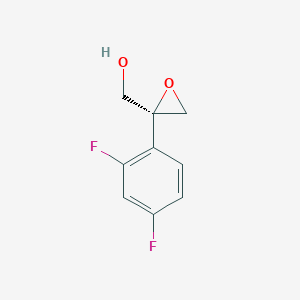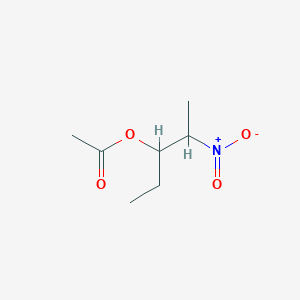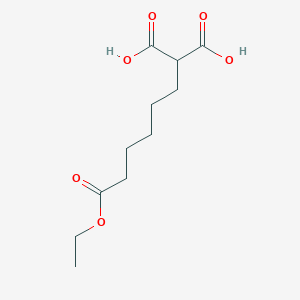
2-(6-ethoxy-6-oxohexyl)propanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-ethoxy-6-oxohexyl)propanedioic acid is a chemical compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in fruits and flowers. This particular compound is characterized by its unique structure, which includes a carboxylic acid group and an ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-ethoxy-6-oxohexyl)propanedioic acid typically involves the esterification of 2-Carboxy-octanedioic Acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
2-(6-ethoxy-6-oxohexyl)propanedioic acid undergoes several types of chemical reactions, including:
Reduction: The ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Alcohols in the presence of an acid or base catalyst.
Major Products Formed
Hydrolysis: 2-Carboxy-octanedioic Acid and ethanol.
Reduction: Corresponding alcohol.
Transesterification: Different esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
2-(6-ethoxy-6-oxohexyl)propanedioic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.
Mecanismo De Acción
The mechanism of action of 2-(6-ethoxy-6-oxohexyl)propanedioic acid involves its interaction with various molecular targets and pathways. In esterification reactions, the compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of carboxylic acids or their derivatives . In biological systems, it may be involved in enzymatic reactions where it serves as a substrate for esterases, leading to the formation of its corresponding acid and alcohol .
Comparación Con Compuestos Similares
Similar Compounds
Methyl Butanoate: Found in pineapple oil, used in fragrances and flavors.
Isopentyl Acetate: Found in banana oil, used in fragrances and flavors.
Ethyl Acetate: Commonly used solvent in laboratories.
Uniqueness
2-(6-ethoxy-6-oxohexyl)propanedioic acid is unique due to its specific structure, which combines a carboxylic acid group with an ester functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C11H18O6 |
|---|---|
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
2-(6-ethoxy-6-oxohexyl)propanedioic acid |
InChI |
InChI=1S/C11H18O6/c1-2-17-9(12)7-5-3-4-6-8(10(13)14)11(15)16/h8H,2-7H2,1H3,(H,13,14)(H,15,16) |
Clave InChI |
KBTOZUHMPOHMLQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCCCC(C(=O)O)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details


Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanesulfonamide, N-[2-iodo-4-(trifluoromethyl)phenyl]-](/img/structure/B8438099.png)
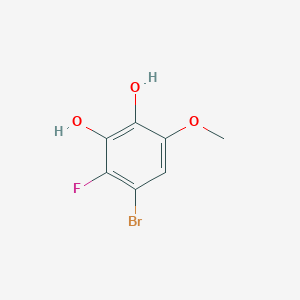

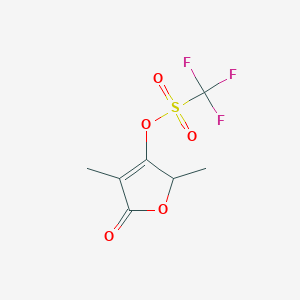


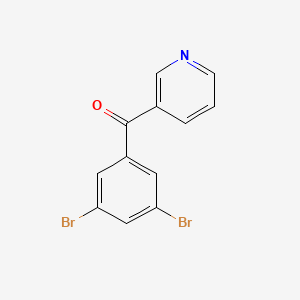
![3-(6-bromopyridin-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8438147.png)
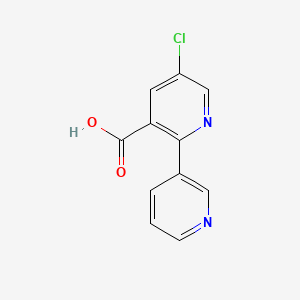
![3-[2-(4-bromophenyl)ethyl]pyridin-2-amine](/img/structure/B8438151.png)
